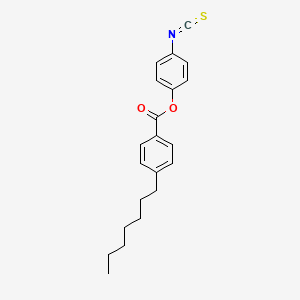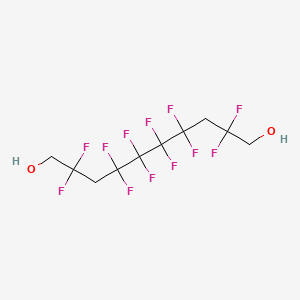
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol typically involves the fluorination of decane-1,10-diol. This process can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These methods are optimized for efficiency and yield, often utilizing specialized equipment to handle the reactive fluorine gas safely. The resulting product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds and materials.
Biology: Its hydrophobic properties make it useful in studying membrane interactions and protein folding.
Medicine: The compound is explored for its potential in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of specialized coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism by which 2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol exerts its effects is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with various molecular targets. These interactions can influence the behavior of biological membranes, proteins, and other macromolecules, leading to its diverse applications.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol: Another highly fluorinated diol with similar properties but a different fluorination pattern.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: A fluorinated acrylate used in surface functionalization and nanomaterial synthesis.
Uniqueness
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its combination of hydrophobicity, stability, and reactivity makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
90177-97-2 |
|---|---|
Molecular Formula |
C10H10F12O2 |
Molecular Weight |
390.17 g/mol |
IUPAC Name |
2,2,4,4,5,5,6,6,7,7,9,9-dodecafluorodecane-1,10-diol |
InChI |
InChI=1S/C10H10F12O2/c11-5(12,3-23)1-7(15,16)9(19,20)10(21,22)8(17,18)2-6(13,14)4-24/h23-24H,1-4H2 |
InChI Key |
DAJUWLXWWROENQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(F)F)C(C(C(C(CC(CO)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


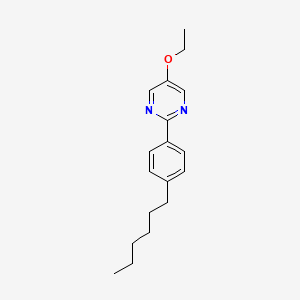
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
methyl}benzoate](/img/structure/B14359060.png)
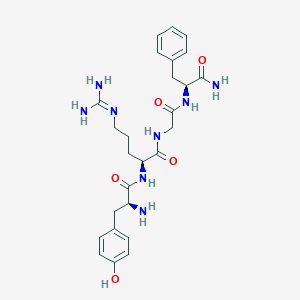
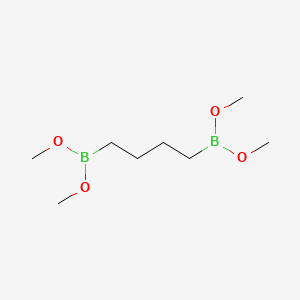
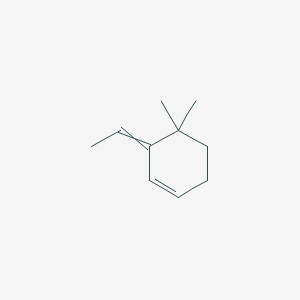
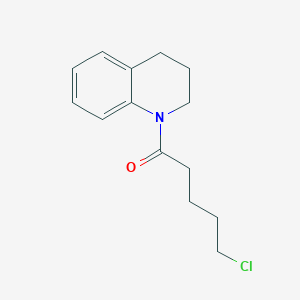
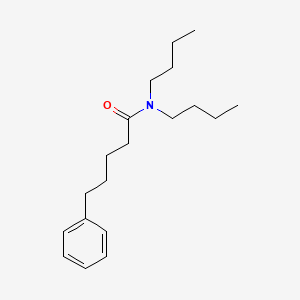



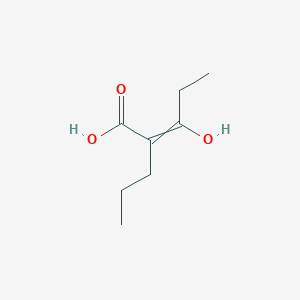
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
